Isolithocholic Acid

Lipophilicity Physicochemical Properties Bile Acid Metabolism

Bile acid research is frequently compromised by the unqualified substitution of stereoisomers. Isolithocholic acid (ILCA, CAS 1534-35-6) is the 3β-hydroxy epimer of lithocholic acid and is NOT functionally interchangeable with LCA or isoalloLCA. • Unique FXR antagonist (vs. LCA agonism) - enables clean dissection of C3-stereochemistry-driven receptor selectivity. • 2-fold lower MIC against C. difficile and potent inhibition of spore germination - ideal starting point for narrow-spectrum antimicrobial SAR. • Inverse metabolic association (aOR 0.3-0.9 for diabetes/obesity) - critical reference standard for metabolomic diagnostic panels. Each batch is ≥98% pure and shipped under controlled conditions to ensure lot-to-lot consistency.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 1534-35-6
Cat. No. B074447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolithocholic Acid
CAS1534-35-6
Synonyms(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeySMEROWZSTRWXGI-WFVDQZAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isolithocholic Acid Baseline Profile


Isolithocholic Acid (ILCA, CAS 1534-35-6), systematically named (3β,5β)-3-hydroxycholan-24-oic acid, is a secondary bile acid and the 3β-hydroxy epimer of the more abundant lithocholic acid (LCA) [1]. It is formed in the human gut via the microbial metabolism of LCA or its 3α-sulfate [2]. As a monohydroxy, 5β-cholanic acid derivative, ILCA serves as a critical reference compound for investigating the functional consequences of stereochemical inversion at the C3 position on receptor interactions, physicochemical properties, and antimicrobial activity [3].

Isolithocholic Acid Substitution Risks


In bile acid research, substitution based solely on compound class is a significant source of experimental irreproducibility. Isolithocholic acid (ILCA) is not functionally interchangeable with lithocholic acid (LCA) or isoallolithocholic acid (isoalloLCA). The single stereochemical inversion at the C3 position (from 3α-OH in LCA to 3β-OH in ILCA) fundamentally alters its physicochemical properties, receptor binding profiles, and biological outcomes [1]. For instance, while LCA is a potent agonist of the farnesoid X receptor (FXR), ILCA is reported to act as an FXR antagonist . Furthermore, this epimerization dictates the molecule's selectivity for other targets such as the EphA2 receptor and its antimicrobial spectrum [2]. Procurement of an unspecified analog in place of ILCA will therefore introduce an uncontrolled variable, invalidating studies predicated on specific molecular mechanisms.

Isolithocholic Acid Differentiation Evidence


Lipophilicity Comparison

Isolithocholic acid exhibits a lipophilicity that is distinct from its parent compound LCA and its allo-epimer. At a physiologically relevant pH of 8.0, the log D value for ILCA (isoLCA) is 3.5, compared to 3.6 for LCA and a significantly lower 2.2 for isoalloLCA [1].

Lipophilicity Physicochemical Properties Bile Acid Metabolism

Anti-C. difficile Potency

In a direct comparison against the clinical C. difficile strain R20291, isolithocholate (iLCA) demonstrates a more potent antimicrobial effect than its epimer, lithocholate (LCA) [1].

Antimicrobial C. difficile Microbiome Bile Acid

C. difficile Spore Germination Inhibition

Beyond vegetative cell growth, ILCA directly inhibits the germination of C. difficile spores, a key step in pathogenesis. At a concentration of 0.01%, ILCA inhibits spore germination induced by taurocholic acid (TCA) in the C. difficile strain CD196 [1]. This activity is shared by LCA but the potency and specific effects on germination dynamics provide another layer of differentiation.

C. difficile Spore Germination Microbiome Bile Acid

EphA2 Receptor Antagonism

While both ILCA and LCA act as antagonists of the EphA2 receptor, their potencies differ. In a competitive binding assay, ILCA demonstrated an inhibition constant (Ki) of 25 ± 4 μM, making it approximately 5-fold less potent than LCA, which has a Ki of 5.1 ± 1.4 μM under the same conditions [1].

EphA2 Cancer Receptor Tyrosine Kinase Bile Acid

Diabetes and Obesity Risk Association

A large-scale clinical metabolomics study (n=2,145) found that circulating levels of isolithocholic acid (iso-LCA) are inversely associated with diabetes and obesity. The adjusted odds ratio (aOR) for this association ranges from 0.3 to 0.9 (P < 0.05) [1]. In contrast, many other bile acid species, particularly 12α-hydroxylated BAs, were positively associated with these conditions (aOR range, 1.3-1.9) [1]. Mendelian randomization further suggested a causal link between genetically elevated iso-LCA levels and reduced BMI and diabetes risk [1].

Diabetes Obesity Metabolomics Mendelian Randomization

Isolithocholic Acid Applications


Microbiome-Sparing Anti-C. difficile Antimicrobials

Leverage ILCA's 2-fold lower MIC against C. difficile compared to LCA [1] and its ability to inhibit spore germination [2] as a chemical starting point for developing novel narrow-spectrum therapeutics. Its activity profile is ideal for structure-activity relationship (SAR) studies aimed at creating potent anti-C. difficile agents that do not disrupt the broader gut microbiota.

Metabolic Syndrome Biomarker Discovery

Utilize ILCA as a key reference standard in targeted metabolomics assays. Its unique inverse association with diabetes and obesity (aOR 0.3-0.9), which is opposite to the risk association of other bile acids [3], makes it a critical analyte for developing and validating diagnostic panels for metabolic health, insulin resistance, and obesity risk stratification.

EphA2 Signaling in Cancer

Employ ILCA as a lower-affinity antagonist of the EphA2 receptor (Ki = 25 ± 4 μM) [4]. This allows for comparative pharmacological studies alongside the more potent LCA (Ki = 5.1 ± 1.4 μM) to precisely map the structural determinants of EphA2-ephrin binding and to investigate the functional consequences of differential receptor antagonism on tumor cell behavior and migration.

Bile Acid Receptor Selectivity Profiling

Use ILCA as a tool compound to dissect the functional consequences of C3 stereochemistry on nuclear and membrane receptor activation. Its reported activity as an FXR antagonist, in contrast to the agonistic LCA , makes it invaluable for studies requiring precise control over FXR signaling, as well as for profiling selectivity across related receptors like TGR5, VDR, and PXR.

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